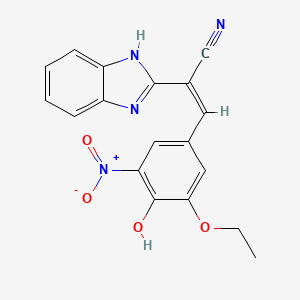![molecular formula C21H23N5O B3727286 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol
Overview
Description
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, also known as DAPTA, is a small molecule that has been extensively studied due to its potential applications in scientific research. DAPTA is a triazine-based compound that has been found to have a range of biochemical and physiological effects. In We will also list future directions for research using DAPTA.
Mechanism of Action
The mechanism of action of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is based on its ability to bind to the CD4 receptor on the surface of T-cells. This binding prevents the HIV virus from entering the cell and infecting it. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have an effect on the immune system, as it can stimulate the production of cytokines, which are important for the immune response.
Biochemical and Physiological Effects:
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and it can also stimulate the production of cytokines. In addition, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have an effect on the immune system, as it can enhance the activity of natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments is its potency as an inhibitor of HIV entry into cells. This makes it a valuable tool for studying the mechanisms of HIV infection. However, there are also limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments. For example, it can be difficult to synthesize in large quantities, and it can be expensive to purchase.
Future Directions
There are several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol. One potential application is in the development of new HIV therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of new drugs that target the CD4 receptor. Another potential application is in the development of new cancer therapies. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a starting point for the development of drugs that inhibit the growth of cancer cells. Finally, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol could be used as a tool for studying the immune system, as it has been shown to have an effect on cytokine production and natural killer cell activity.
Conclusion:
In conclusion, 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is a small molecule that has been extensively studied due to its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and it has potential applications in HIV and cancer research. While there are limitations to using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol in lab experiments, it remains a valuable tool for studying the mechanisms of disease and the immune system. There are also several future directions for research using 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol, which could lead to the development of new therapies for HIV and cancer.
Scientific Research Applications
2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been found to have a range of applications in scientific research. One of the most significant applications of 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol is in the field of HIV research. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has been shown to be a potent inhibitor of HIV-1 entry into cells. It works by binding to the CD4 receptor on the surface of T-cells, which prevents the virus from entering the cell. 2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol has also been found to have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-[4-amino-6-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1,3,5-triazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-3-26(4-2)16-12-9-15(10-13-16)11-14-19-23-20(25-21(22)24-19)17-7-5-6-8-18(17)27/h5-14,27H,3-4H2,1-2H3,(H2,22,23,24,25)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXADMUTBVUKCN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Amino-6-[4-(diethylamino)styryl]-1,3,5-triazin-2-YL}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3727210.png)
![N-1,3-benzothiazol-2-yl-2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3727214.png)
![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)


![2-(4-amino-6-{2-[4-(methylthio)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727243.png)

![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)

![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3727282.png)
![2-({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3727284.png)
![methyl S-benzyl-N-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}cysteinate](/img/structure/B3727294.png)